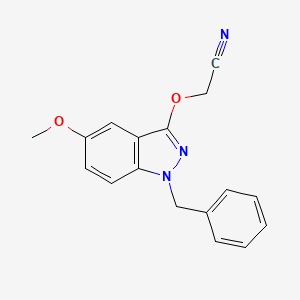
2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetonitrile is an organic compound with the molecular formula C17H15N3O2 and a molecular weight of 293.32 g/mol . This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetonitrile typically involves the reaction of 1-benzyl-5-methoxy-1H-indazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetonitrile involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetonitrile can be compared with other indazole derivatives such as:
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound also contains an indole nucleus and exhibits similar biological activities.
Imidazole derivatives: These compounds share some structural similarities and are known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties.
Indole-3-acetic acid derivatives: These compounds are known for their role as plant hormones and their diverse biological applications.
Propriétés
Formule moléculaire |
C17H15N3O2 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
2-(1-benzyl-5-methoxyindazol-3-yl)oxyacetonitrile |
InChI |
InChI=1S/C17H15N3O2/c1-21-14-7-8-16-15(11-14)17(22-10-9-18)19-20(16)12-13-5-3-2-4-6-13/h2-8,11H,10,12H2,1H3 |
Clé InChI |
UOOQAHNCMXQILL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(N=C2OCC#N)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


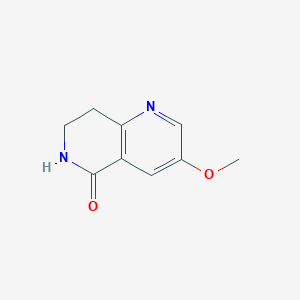
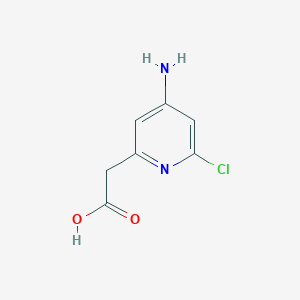
![Methyl((7-methylimidazo[1,2-A]pyridin-3-YL)methyl)amine](/img/structure/B14852766.png)
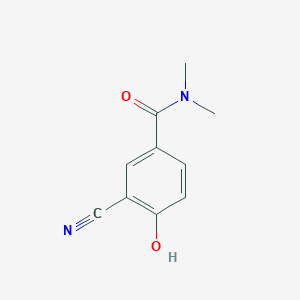
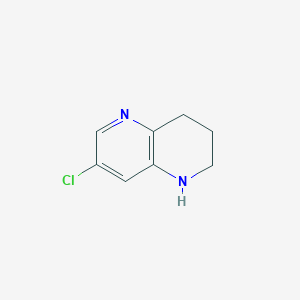

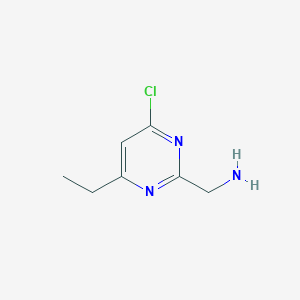
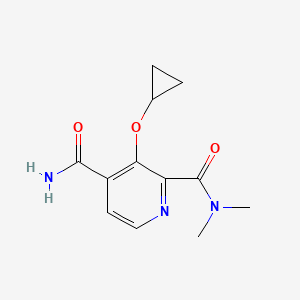
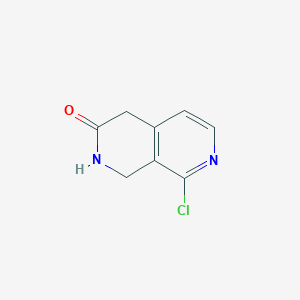
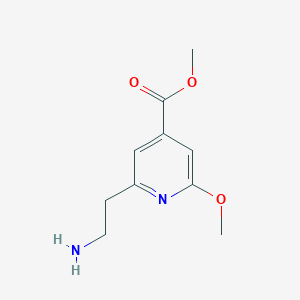
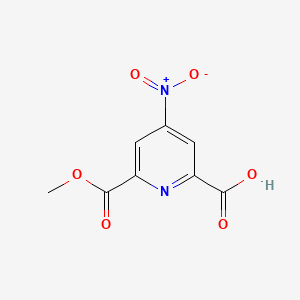
![2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester](/img/structure/B14852819.png)
![6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B14852823.png)
![(2R)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2R)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14852830.png)
